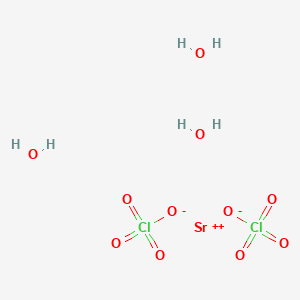

Strontium perchlorate, trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Strontium perchlorate trihydrate is a white powder or colorless crystal with the molecular formula H6Cl2O11Sr . It is used as an organic chemical synthesis intermediate . It is a strong oxidizer which gives red flames .

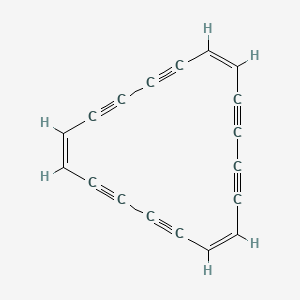

Molecular Structure Analysis

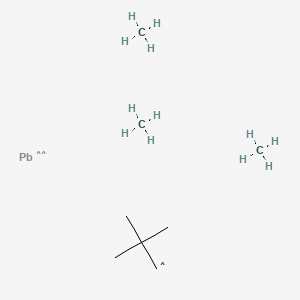

The molecular formula of Strontium perchlorate trihydrate is H6Cl2O11Sr . The average mass is 340.567 Da and the monoisotopic mass is 339.834320 Da .Aplicaciones Científicas De Investigación

Pyrotechnic Compositions : Strontium salts, often combined with perchlorate salts, are used in red flame pyrotechnic compositions. High-nitrogen compounds can be alternatives to avoid environmental impacts of perchlorate (Klapötke et al., 2010).

Crystal Structure Studies : Strontium perchlorate, trihydrate is used in synthesizing crystal structures, such as Diaqua(2.2.2-Cryptand)strontium dichloride trihydrate, for X-ray diffraction studies (Chekhlov, 2004).

Isotope Techniques in Environmental Forensics : Isotopes of strontium are used in environmental forensic studies to fingerprint and differentiate perchlorate plumes, identifying their sources as either anthropogenic or natural (Motzer et al., 2006).

Dielectric Behavior Studies : Strontium tartrate trihydrate is studied for understanding various polarization mechanisms in materials science (Arora et al., 2004).

Thermal Decomposition Analysis : The thermal behavior of strontium tartrate trihydrate is examined, especially its stability and decomposition process, which is relevant in materials chemistry (Arora et al., 2004).

Radiochemical Separation in Sea Water : Strontium perchlorate is involved in the separation of strontium and other elements from sea water, particularly for understanding the distribution of fission products (Sugihara et al., 1959).

Electrical Conductivity Studies : The electrical properties of strontium tartrate trihydrate are researched, particularly its conductivity behavior, which is significant in solid-state physics (Gowri & Shajan, 2006).

Environmental Remediation : Strontium, including its perchlorate form, is studied in wetlands for its adsorption and desorption characteristics, which is crucial for environmental cleanup and management (Boyer et al., 2018).

Electrochemical Preparation : The process parameters for the electrochemical preparation of strontium perchlorate are optimized, which is relevant in chemical engineering (Vasudevan, 2009).

Studying Microheterogeneities in Solutions : Strontium perchlorate solutions are analyzed to understand their structural microheterogeneities, significant in solution chemistry (Pestova et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

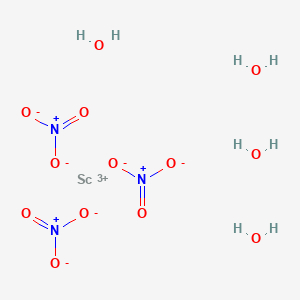

Strontium perchlorate, trihydrate (Sr(ClO4)2·3H2O) is a compound primarily used in pyrotechnics and solid-propellant rockets . Its primary targets are the components involved in combustion reactions, where it acts as a strong oxidizer .

Mode of Action

As a strong oxidizer, this compound donates oxygen in reactions, facilitating combustion . In pyrotechnics, it contributes to the generation of red flames . In solid-propellant rockets, it is used in Liquid Injection Thrust Vector Control (LITVC) to enable steering control with a simple fixed nozzle .

Pharmacokinetics

As a strong oxidizer, it is likely to react rapidly and completely in the presence of combustible materials .

Result of Action

The primary result of this compound’s action is the facilitation of combustion reactions. In pyrotechnics, this results in the production of red flames . In rocketry, it allows for precise control of thrust vectoring .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactive substances. As an oxidizer, it reacts more readily at high temperatures and in the presence of combustible materials . Its stability may also be affected by moisture and other environmental conditions.

Propiedades

IUPAC Name |

strontium;diperchlorate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.3H2O.Sr/c2*2-1(3,4)5;;;;/h2*(H,2,3,4,5);3*1H2;/q;;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRVWIQWZWFYDJ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6O11Sr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)

![N,N-Dimethyl-4-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B579454.png)

![Disodium;5-[(2,6-dimethylphenyl)diazenyl]-6-oxido-7-sulfonaphthalene-2-sulfonate](/img/structure/B579462.png)

![Silane, [[(16beta,17alpha)-estra-1,3,5(10)-triene-3,16,17-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B579463.png)